molecular formula C14H10FNO6S B4198110 5-{[(4-fluorophenyl)sulfonyl]amino}isophthalic acid

5-{[(4-fluorophenyl)sulfonyl]amino}isophthalic acid

Cat. No. B4198110
M. Wt: 339.30 g/mol
InChI Key: KPRBESRCFSOGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-fluorophenyl)sulfonyl]amino}isophthalic acid, also known as FSA-IA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including biomedicine and materials science. FSA-IA is a derivative of isophthalic acid, which is commonly used in the production of polymers and resins. In

Scientific Research Applications

5-{[(4-fluorophenyl)sulfonyl]amino}isophthalic acid has been studied for its potential applications in various scientific fields, including biomedicine and materials science. In biomedicine, this compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, catalysis, and drug delivery.

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)sulfonyl]amino}isophthalic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, modulation of signaling pathways, and anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to modulate the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has been studied for its potential anti-inflammatory and anti-cancer properties, although more research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

5-{[(4-fluorophenyl)sulfonyl]amino}isophthalic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. This compound can be synthesized in relatively high yields using a simple and scalable method. This compound is also stable under a range of conditions, making it suitable for use in various experiments. However, this compound also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. This compound also has limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on 5-{[(4-fluorophenyl)sulfonyl]amino}isophthalic acid, including its potential applications in biomedicine and materials science. In biomedicine, this compound could be further studied for its potential anti-inflammatory and anti-cancer properties, as well as its effects on other enzymes and signaling pathways. In materials science, this compound could be used as a building block for the synthesis of new MOFs with improved properties, such as increased porosity and stability. This compound could also be used in the synthesis of other materials, such as polymers and resins, with improved properties. Overall, this compound has potential for a wide range of applications, and further research is needed to fully understand its properties and potential uses.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedicine and materials science. This compound can be synthesized using a multi-step process and has several advantages for use in lab experiments, including its stability and ease of synthesis. This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, modulation of signaling pathways, and anti-inflammatory and anti-cancer properties. Future research on this compound could lead to the development of new materials and treatments for various diseases.

properties

IUPAC Name

5-[(4-fluorophenyl)sulfonylamino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO6S/c15-10-1-3-12(4-2-10)23(21,22)16-11-6-8(13(17)18)5-9(7-11)14(19)20/h1-7,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRBESRCFSOGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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